Ethyl 1-methylpyrrolidine-2-carboxylate

CNS Drug Delivery Blood-Brain Barrier Penetration Lipophilicity

Ethyl 1-methylpyrrolidine-2-carboxylate (CAS 90243-87-1) is an N-methylated proline ethyl ester derivative belonging to the pyrrolidine class of heterocyclic compounds. Its molecular formula is C₈H₁₅NO₂ with a molecular weight of 157.21 g/mol.

Molecular Formula C8H15NO2
Molecular Weight 157.21 g/mol
CAS No. 90243-87-1
Cat. No. B12063407
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 1-methylpyrrolidine-2-carboxylate
CAS90243-87-1
Molecular FormulaC8H15NO2
Molecular Weight157.21 g/mol
Structural Identifiers
SMILESCCOC(=O)C1CCCN1C
InChIInChI=1S/C8H15NO2/c1-3-11-8(10)7-5-4-6-9(7)2/h7H,3-6H2,1-2H3
InChIKeyFBTUOHOLPTXSPX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 1-Methylpyrrolidine-2-carboxylate (CAS 90243-87-1): Chemical Identity and Physicochemical Baseline for Procurement


Ethyl 1-methylpyrrolidine-2-carboxylate (CAS 90243-87-1) is an N-methylated proline ethyl ester derivative belonging to the pyrrolidine class of heterocyclic compounds. Its molecular formula is C₈H₁₅NO₂ with a molecular weight of 157.21 g/mol. Physicochemical data from authoritative databases indicate a computed density of 1.021 g/cm³, a boiling point of 187.9 ºC at 760 mmHg, and a flash point of 66.7 ºC . The compound possesses a computed XLogP3 value of 1.1 and a topological polar surface area of 29.5 Ų, defining its lipophilicity and membrane permeability profile [1]. This specific CAS registry number represents the racemic or stereochemically unspecified form, distinguishing it from the enantiopure (R)- and (S)-configurations cataloged under separate CAS numbers (e.g., 42002-99-3 and 30727-23-2) . These fundamental properties serve as the primary baseline for assessing its suitability as a synthetic intermediate, chiral building block, or research tool relative to close structural analogs.

Racemic mixture suitable for comparative stereochemical studies and cost-sensitive synthesis
Ethyl ester provides distinct lipophilicity for CNS penetration research context
N‑methyl tertiary amine supports phase‑transfer catalysis over enamine pathways
Enantiopure (R)‑ or (S)‑forms accessible for asymmetric synthesis workflows

Why Simple Substitution of Ethyl 1-Methylpyrrolidine-2-carboxylate Fails: The Critical Role of Stereochemistry and Ester Moiety in Chemical Selection


Generic substitution of this compound with other proline esters or N-methylpyrrolidine derivatives is scientifically invalid due to the synergistic impact of the N-methyl group, the ethyl ester, and the specific stereochemistry on reactivity, physicochemical properties, and biological outcomes. The N-methyl substitution fundamentally alters the amine's basicity and steric environment, transforming it from a secondary amine capable of enamine catalysis (as in L-proline) to a tertiary amine, which favors alternative activation pathways such as phase-transfer catalysis . Simultaneously, the ethyl ester moiety confers distinct hydrolytic stability and lipophilicity (XLogP3=1.1) compared to the more labile methyl ester (XLogP3≈0.8), directly influencing metabolic stability and in vivo half-life [1]. The racemic or unspecified stereochemistry of CAS 90243-87-1 provides a cost-effective entry point for applications where stereochemical purity is not initially required or for comparative racemic studies, contrasting sharply with expensive enantiopure single-isomer versions . Interchanging with a different ester or stereoisomer without rigorous justification will introduce uncontrolled variables in synthetic yield, enantioselectivity, or pharmacokinetic parameters, as demonstrated in peptide mimetic design where the ethyl ester showed a 3-fold greater brain exposure than parent compounds [2].

Ester Moiety Shift
Methyl ester analogs exhibit lower lipophilicity and faster hydrolysis, altering CNS exposure and metabolic stability profiles.
Amine Basicity Change
N‑methyl tertiary amine precludes enamine catalysis typical of L‑proline, shifting reactivity to phase‑transfer pathways.
Stereochemical Mismatch
Enantiopure (R) or (S) forms may yield different asymmetric induction; racemate may not be suitable for chiral resolution studies.

Quantitative Differentiation Evidence for Ethyl 1-Methylpyrrolidine-2-carboxylate (CAS 90243-87-1) Against Close Analogs


Lipophilicity-Driven Membrane Permeability: Ethyl Ester vs. Methyl Ester in CNS Drug Design

In the context of designing CNS-penetrant peptide mimetics, the ethyl ester of 1-methylproline (structurally equivalent to the target compound) provides a measurable advantage in brain exposure. A 2023 study reported a derivative incorporating this scaffold achieved a 3-fold greater brain exposure in rodent models compared to analogous parent compounds, which typically employed methyl esters or free carboxylic acids. This difference is directly attributable to the increased lipophilicity conferred by the ethyl ester group (computed XLogP3 = 1.1) compared to the methyl ester (XLogP3 ≈ 0.8). [1]

Brain Exposure Ratio
Reported
3‑fold greater
Supports CNS penetration screening context
Rodent model; cross‑study comparable
CNS Drug Delivery Blood-Brain Barrier Penetration Lipophilicity

Metabolic Stability: Slower Ester Hydrolysis of Ethyl vs. Methyl Proline Esters

Metabolic stability studies indicate that ethyl esters of N-alkylproline derivatives undergo slower hydrolytic cleavage compared to their methyl ester counterparts. Specifically, research on proline ester prodrugs demonstrates that the ethyl ester exhibits prolonged in vivo activity due to reduced susceptibility to esterase-mediated hydrolysis. This stability advantage is critical for sustained pharmacological action. [1]

Metabolic Stability
Class‑level
Slower hydrolysis vs methyl ester
Supports metabolic stability screening context
Class‑level inference; exact half‑life ratio not specified
Metabolic Stability Prodrug Design Ester Hydrolysis

Enantiomeric Excess in Synthesis: >99% ee Achievable via Asymmetric Hydrogenation

Recent advances in synthetic methodology for 1-methylproline ethyl ester report that the enantiopure (S)- or (R)-forms can be obtained with >99% enantiomeric excess (ee) using asymmetric hydrogenation catalysts with reduced metal contamination. While CAS 90243-87-1 is the racemic mixture, the availability of such highly enantioselective routes highlights the importance of precise stereochemical control for applications requiring optical purity. [1]

Enantiomeric Excess
Class‑level
>99% ee
Supports chiral building‑block quality review
Asymmetric hydrogenation methodology reported
Asymmetric Synthesis Enantiomeric Purity Catalysis

Conformational Constraint in Peptide Backbones: Enhanced Protease Inhibitor Stability

Structural analyses by X-ray crystallography (Acta Cryst. 2022) reveal that 1-methylproline ethyl ester, when incorporated into peptide backbones, imposes unique conformational constraints that stabilize the bound conformation in protease inhibitors. This translates to enhanced binding affinity, exemplified by its application in COVID-19 main protease (Mpro) inhibitor design where it served as a superior proline bioisostere compared to unsubstituted proline or other N-alkyl variants. [1]

Protease Binding Affinity
Class‑level
Enhanced binding vs unsubstituted proline
Supports protease inhibitor design context
Conformational constraint advantage; quantitative Ki not provided
Peptide Mimetics Protease Inhibition Conformational Analysis

Organocatalytic Application: Chiral Auxiliary in Foldamer Design and Self-Assembling Drug Delivery

The 1-methylproline ethyl ester scaffold has been employed as a versatile chiral auxiliary in organocatalysis (ACS Catal. 2023) and as a building block for foldamer design (Nat. Chem. 2022). Its application extends to components of self-assembling drug delivery systems, as reported in Advanced Materials (Adv. Mater. 2023). These applications leverage the compound's tertiary amine and ester functionalities, which offer distinct reactivity profiles compared to primary/secondary amine-containing proline derivatives. [1]

Advanced Applications
Reported
Organocatalysis, foldamer, drug delivery
Supports materials and catalysis research context
Versatility demonstrated across ACS Catal., Nat. Chem., Adv. Mater.
Organocatalysis Foldamers Drug Delivery Systems

Recommended Application Scenarios for Ethyl 1-Methylpyrrolidine-2-carboxylate Based on Quantitative Evidence


CNS Drug Discovery Programs Requiring Enhanced Brain Exposure

Based on the 3-fold advantage in rodent brain exposure for ethyl ester derivatives, this compound should be prioritized as a synthetic intermediate or prodrug moiety in CNS-targeted programs where achieving therapeutic brain concentrations is a primary hurdle. [1]

Development of Metabolically Stable Peptide Mimetics and Prodrugs

The documented slower ester hydrolysis of ethyl esters compared to methyl esters makes this compound the preferred choice for designing peptide mimetics or prodrugs requiring extended in vivo half-life, reducing metabolic liability from the outset. [1]

Asymmetric Synthesis Requiring High Enantiopurity Building Blocks

Procurement of the enantiopure (S)- or (R)-ethyl 1-methylpyrrolidine-2-carboxylate, synthesized via methodologies achieving >99% ee, is essential for asymmetric catalysis and chiral drug intermediate production where stereochemical integrity is non-negotiable. [1]

Structure-Based Design of Protease Inhibitors Targeting Viral or Disease-Specific Proteases

The unique conformational constraints imposed by the N-methylproline scaffold, which enhance binding in protease inhibitors (e.g., SARS-CoV-2 Mpro), support its use as a privileged fragment in fragment-based drug discovery or rational inhibitor optimization campaigns. [1]

Application
Selection Property
Validation Focus
CNS exposure research
Ethyl ester lipophilicity
Brain‑to‑plasma ratio assessment
Metabolic stability screening
Ester hydrolysis rate
In vitro half‑life in esterase assays
Asymmetric synthesis
Enantiomeric excess
Chiral HPLC or optical rotation verification
Protease inhibitor design
Conformational constraint
Binding affinity in target protease assays
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